molecular formula C5H6N6 B7589622 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole

5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole

Cat. No.: B7589622
M. Wt: 150.14 g/mol
InChI Key: MVVWSJZLOIWPEO-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and tetrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a reaction with sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-(1-methyl-1H-pyrazol-3-yl)-2H-tetrazole: Similar structure but with a different position of the pyrazole ring.

    5-(1-ethyl-1H-pyrazol-4-yl)-2H-tetrazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is unique due to the specific positioning of the methyl group and the combination of pyrazole and tetrazole rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-11-3-4(2-6-11)5-7-9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVWSJZLOIWPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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